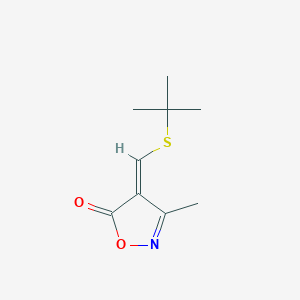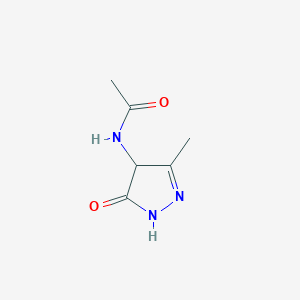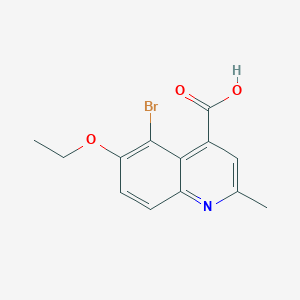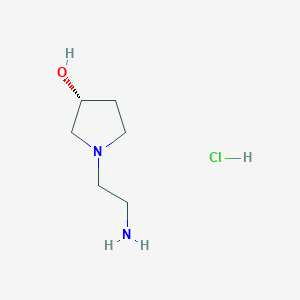![molecular formula C10H6N2O B12874879 1H-Pyrrolo[1,2-a]benzimidazol-1-one CAS No. 95897-43-1](/img/structure/B12874879.png)
1H-Pyrrolo[1,2-a]benzimidazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is a heterocyclic compound that features a fused ring system combining a benzene ring, a pyrrole ring, and an imidazole ring. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one can be synthesized through various methods. One common approach involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, providing a proficient method for making fused tetracyclic heterocycles .
Industrial Production Methods: While specific industrial production methods for 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one are not extensively documented, the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, are applicable. Techniques like continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Imidazo[1,2-a]pyridines: These compounds also feature a fused ring system and are known for their diverse pharmacological activities, such as anti-inflammatory and antiviral effects.
Uniqueness: The uniqueness of 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one lies in its specific ring fusion and the resulting electronic and steric properties. These characteristics contribute to its distinct reactivity and biological activity profile, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
95897-43-1 |
|---|---|
Fórmula molecular |
C10H6N2O |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
pyrrolo[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C10H6N2O/c13-10-6-5-9-11-7-3-1-2-4-8(7)12(9)10/h1-6H |
Clave InChI |
UWQVWPZBJCDVQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)

![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)


![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)

copper](/img/structure/B12874855.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
